Ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group attached to an ethylphenyl ring, and a keto group on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with ethyl 2-bromo-3-oxobutanoate under basic conditions to form the intermediate product. This intermediate is then cyclized with sulfur to form the thiophene ring, followed by esterification to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group and the ethyl ester group can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and keto groups can form hydrogen bonds or electrostatic interactions with active sites on proteins, influencing their activity. The thiophene ring’s aromatic nature allows for π-π stacking interactions with other aromatic systems, further contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 2-[(2-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Ethyl 2-[(2-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Ethyl 2-[(2-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Comparison: Ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties This can affect its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents on the phenyl ring
Properties
IUPAC Name |
ethyl 5-(2-ethylphenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-10-7-5-6-8-11(10)16-14-13(12(17)9-20-14)15(18)19-4-2/h5-8,17H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHWFNCFHWQCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C(=C(CS2)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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